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1. Study Rationale and Objectives Lansoprazole is a proton pump inhibitor (PPI) whose bioavailability is

compromised by degradation in the acidic stomach environment, which is why it is typically formulated in

enteric-coated granules [1]. Co-administration with sodium bicarbonate serves a dual purpose: it protects the

acid-labile drug and facilitates immediate release, leading to faster absorption and a more rapid onset of acid

suppression [1] [2]. This is particularly beneficial for patients with difficulty swallowing or those in critical

care requiring nasogastric administration. This protocol outlines a study design to compare the

pharmacokinetics and pharmacodynamics of an immediate-release lansoprazole/sodium bicarbonate

formulation against a standard enteric-coated reference product.

2. Proposed Study Design A robust, open-label, randomized, two-period, two-sequence, single- and

multiple-dose crossover study is recommended. This design efficiently controls for inter-subject variability

and allows for the assessment of both initial exposure and steady-state conditions.

Participants: 30 healthy adult subjects (a mix of males and females) [2].

Interventions:
Test Product (T): Immediate-release capsule containing Lansoprazole 30 mg and Sodium

Bicarbonate 1100 mg [2].
Reference Product (R): Standard enteric-coated lansoprazole 30 mg capsule [2].

Dosing:
Single-dose phase: Administration after an overnight fast.

Washout period: At least 7 days [3].
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Multiple-dose phase: Once-daily dosing for a sufficient duration (e.g., 5 days) to achieve

steady state [2].
Key Measurements:

Pharmacokinetics: Serial blood samples will be collected to determine serum lansoprazole
concentration. Primary parameters include:

AUC~0-t~, AUC~ss~: Area under the concentration-time curve (measure of total
exposure).

C~max~, C~max,ss~: Maximum observed concentration.
T~max~, T~max,ss~: Time to reach C~max~.

Pharmacodynamics: 24-hour intragastric pH monitoring will be performed. The primary
endpoint is the percentage of time that intragastric pH remains above 4.0 [2].

Safety: Continuous monitoring and recording of all adverse events.

3. Formulation and Administration Specifics For researchers investigating alternative administration

methods, the following protocol for preparing a lansoprazole suspension from enteric-coated granules is

provided:

Aspect Specification

Granules Contents of one 30 mg lansoprazole capsule [1].

Vehicle 10 mL of 8.4% (1 M) Sodium Bicarbonate solution [1].

Container 30-mL syringe [1].

Mixing Roll syringe between palms and tilt side-to-side for at least 2-5 minutes until a milky
suspension forms [1].

Administration Administer via nasogastric tube immediately after preparation [1].

4. Data Analysis and Success Metrics

Bioequivalence: If the 90% confidence intervals for the geometric mean ratios (T/R) of AUC~0-t~,
AUC~ss~, and C~max~ fall within the acceptance range of 80.00% to 125.00%, the test formulation

can be considered bioequivalent to the reference in terms of exposure [2].
Absorption Speed: A statistically significant shorter T~max~ for the test product (e.g., 0.5 hours vs.

1.5-2.0 hours for the reference) will demonstrate faster absorption [2].
Pharmacodynamic Superiority: The test product is expected to show a significantly higher
percentage of time with intragastric pH > 4.0, particularly in the first few hours after administration,
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demonstrating its clinical advantage of a faster onset of action [1] [2].

The table below summarizes the expected outcomes based on recent clinical data.

Expected Pharmacokinetic & Pharmacodynamic
Outcomes

This table compares the key parameters expected from the immediate-release lansoprazole/sodium

bicarbonate formulation (Test) versus a standard enteric-coated lansoprazole (Reference).

Parameter
Lansoprazole/Sodium
Bicarbonate (Test)

Enteric-Coated Lansoprazole
(Reference)

Tmax (after multiple
doses)

0.5 hours [2] 1.5 hours [2]

Cmax Significantly increased [1] -

AUC Bioequivalent (90% CI within 80-

125%) [2]

Bioequivalent (90% CI within 80-

125%) [2]

Gastric Acid
Suppression Onset

Faster onset; more potent in first 5

hours [1]

Slower onset

Time at pH > 4.0 (early
phase)

Superior in the first 1-5 hours [1] [2] Lower in the first 1-5 hours

Experimental Workflow & PK/PD Relationships

The following diagram illustrates the logical flow of the study and the established relationship between the

formulation's properties, its pharmacokinetics, and the resulting pharmacodynamic effect.
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Key Methodological Considerations

Subject Selection and Fasting: Administer the drug after an overnight fast, as food can significantly
reduce the absorption (AUC and C~max~) of lansoprazole [4]. Genotyping subjects for CYP2C19

may be considered, as poor metabolizers will have higher drug exposure [4].
Handling of PK/PD Data: The shortened T~max~ and increased C~max~ are direct consequences

of dissolving the enteric coating, allowing for quicker absorption [1]. The faster and more potent acid
suppression is attributed to three factors: the direct acid-neutralizing effect of sodium bicarbonate,

proton-pump activation due to neutralization (creating more target sites), and the earlier arrival of the
drug at its site of action [1].

Advanced Formulation Research: For future formulation work, note that strategies like
nanocrystallization using polymers like Polyvinylpyrrolidone (PVP) can further enhance the dissolution

rate and stability of lansoprazole, potentially improving oral bioavailability [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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